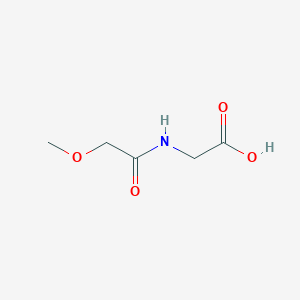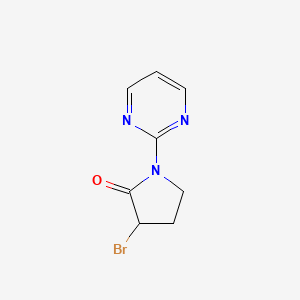
3-溴-1-嘧啶-2-基吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one is a chemical compound with the molecular formula C8H8BrN3O It is a halogenated pyrrolidinone derivative, which incorporates both pyrimidine and pyrrolidinone moieties
科学研究应用
3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-pyrimidin-2-ylpyrrolidin-2-one. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another approach involves the cyclization of a suitable precursor, such as 2-aminopyrimidine, with a brominated ketone. This method may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the cyclization reaction.
Industrial Production Methods
Industrial production of 3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can help in achieving high yields and purity of the final product.
化学反应分析
Types of Reactions
3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.
Oxidation Reactions: The pyrrolidinone moiety can be oxidized to form corresponding lactams or other oxidized products.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or DMF at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Formation of various substituted pyrrolidinone derivatives.
Oxidation Reactions: Formation of lactams or other oxidized products.
Reduction Reactions: Formation of de-brominated or reduced pyrimidine derivatives.
作用机制
The mechanism of action of 3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrimidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
- 3-Bromo-1-pyridin-2-ylpyrrolidin-2-one
- 3-Bromo-1-pyrimidin-4-ylpyrrolidin-2-one
- 3-Chloro-1-pyrimidin-2-ylpyrrolidin-2-one
Uniqueness
3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one is unique due to the presence of both bromine and pyrimidine moieties, which confer specific reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
属性
IUPAC Name |
3-bromo-1-pyrimidin-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-6-2-5-12(7(6)13)8-10-3-1-4-11-8/h1,3-4,6H,2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUKCYGBLNMDSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

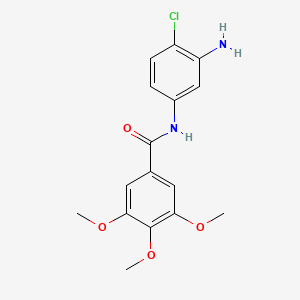
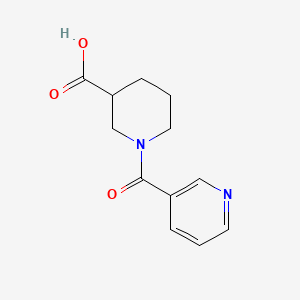
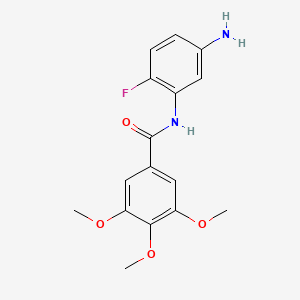
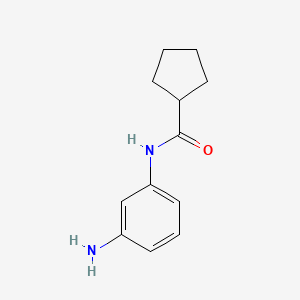

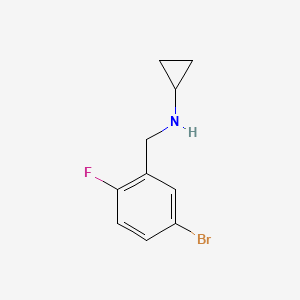

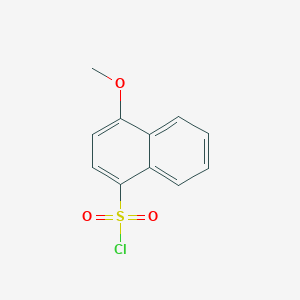
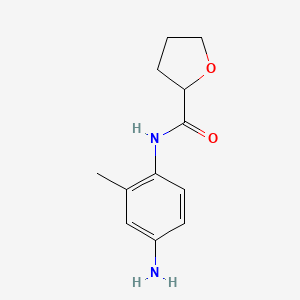
![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)

